molecular formula C14H19NO2 B7508314 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one

Cat. No. B7508314
M. Wt: 233.31 g/mol
InChI Key: GOHKPSCRGCKJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one, also known as Methoxyketamine, is a novel psychoactive substance that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1963 by Parke-Davis Laboratories and has gained attention in recent years due to its potential therapeutic effects in treating depression and anxiety disorders.

Mechanism of Action

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This blockade leads to increased release of glutamate, which in turn activates the AMPA receptor, leading to increased synaptic plasticity and the formation of new neural connections.
Biochemical and Physiological Effects:
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in the regulation of various cellular processes.

Advantages and Limitations for Lab Experiments

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control over the timing of its effects. However, its potency and potential for abuse make it difficult to handle safely in a laboratory setting.

Future Directions

Future research on 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine should focus on its potential therapeutic effects in treating depression and anxiety disorders, as well as its potential for use as a tool for studying the mechanisms underlying these disorders. Additionally, further studies are needed to determine the long-term effects of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine use and its potential for abuse.

Synthesis Methods

The synthesis of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine involves the reaction of 3-methoxyphenylacetone with pyrrolidine and propanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.

Scientific Research Applications

1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has been the subject of several scientific studies in recent years. One study conducted by Zanos et al. (2016) found that 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine exhibited rapid and sustained antidepressant effects in animal models of depression. Another study by Yang et al. (2018) showed that 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine had anxiolytic effects in rats subjected to chronic unpredictable stress.

properties

IUPAC Name

1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-3-14(16)15-9-5-8-13(15)11-6-4-7-12(10-11)17-2/h4,6-7,10,13H,3,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHKPSCRGCKJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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